molecular formula C19H16O8 B11991709 (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo(C)chromen-3-yloxy)-acetic acid ME ester

(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo(C)chromen-3-yloxy)-acetic acid ME ester

Katalognummer: B11991709
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: UBBASPITOLVCEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is a complex organic compound with a unique structure that includes a benzochromen core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester typically involves multiple steps. One common method includes the reaction of a benzochromen derivative with methoxycarbonylmethoxy acetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or benzochromen moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.

Biology

In biological research, this compound may be used to investigate cellular processes and pathways. Its unique structure allows it to interact with various biomolecules, making it a valuable tool in biochemical studies.

Medicine

In medicine, (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester has potential therapeutic applications. It may be explored for its anti-inflammatory, antioxidant, or anticancer properties.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is unique due to its benzochromen core, which imparts specific chemical and biological properties

Eigenschaften

Molekularformel

C19H16O8

Molekulargewicht

372.3 g/mol

IUPAC-Name

methyl 2-[1-(2-methoxy-2-oxoethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetate

InChI

InChI=1S/C19H16O8/c1-23-16(20)9-25-11-7-14(26-10-17(21)24-2)18-12-5-3-4-6-13(12)19(22)27-15(18)8-11/h3-8H,9-10H2,1-2H3

InChI-Schlüssel

UBBASPITOLVCEV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.